2-Fluoro-5-(pyridin-3-yl)benzoic acid
Overview
Description
“2-Fluoro-5-(pyridin-3-yl)benzoic acid” is a chemical compound that has been used in the synthesis of metal-organic frameworks . It has a molecular formula of CHBFNO and an average mass of 140.908 Da .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to hydrothermally synthesize and structurally characterize four metal (II)-complexes . Another study reported the synthesis of 1, 3-diazole derivatives showing different biological activities .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridin-3-yl group attached to a benzoic acid moiety . The exact 3D structure can be determined using techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied. For example, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, has been used with organoboron reagents . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Scientific Research Applications
Fluorescence and Sensory Applications
- Fluorescence ON/OFF Switching: Pyridine–pyridone derivatives, related to 2-Fluoro-5-(pyridin-3-yl)benzoic acid, have shown strong fluorescence in the presence of Zn2+. This feature allows fluorescence ON/OFF switching and has potential applications in biological sensing and imaging (Hagimori et al., 2013).
Crystallography and Molecular Structure
- Structural Landscape Exploration: The acid-pyridine heterosynthon, closely related to the structure of this compound, has been used to probe the structural landscape of specific cocrystals, highlighting its utility in crystallography and molecular structure analysis (Dubey & Desiraju, 2014).
Coordination Chemistry and Polymer Networks
- Metal-Organic Frameworks (MOFs): The use of pyridinyl-benzoic acid derivatives in the formation of 3D metal-organic frameworks demonstrates the importance of these compounds in coordination chemistry. These frameworks exhibit novel net topologies and are significant for material science (Jiang et al., 2009).
- Lanthanide Coordination Complexes: Derivatives of pyridinyl-benzoic acid have been used in synthesizing lanthanide coordination polymers. These compounds display unique luminescent and magnetic properties, making them valuable for photophysical and magnetic studies (Hou et al., 2013).
Anticancer Research
- Potential Anticancer Agents: Novel pyridine-thiazole hybrid molecules, structurally related to this compound, have shown high antiproliferative activity against various cancer cell lines. This highlights the potential of related compounds in anticancer research (Ivasechko et al., 2022).
Catalysis and Organic Synthesis
- Catalytic Dehalogenation: Halogenated pyridines, which include compounds structurally similar to this compound, undergo catalytic dehalogenation. This process is crucial in organic synthesis and pharmaceuticals (Buijs et al., 2001).
Photophysical Properties
- Luminescence and Magnetic Properties: The synthesis of lanthanide-based coordination polymers with derivatives of benzoic acids demonstrates their importance in studying luminescence and magnetic properties (Sivakumar et al., 2011).
Properties
IUPAC Name |
2-fluoro-5-pyridin-3-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-4-3-8(6-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAWABQVDJUUOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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